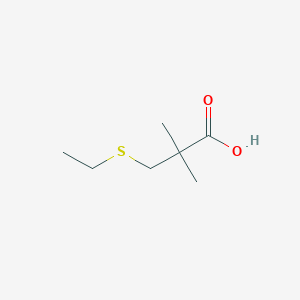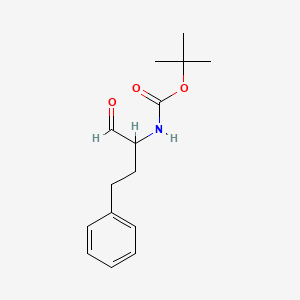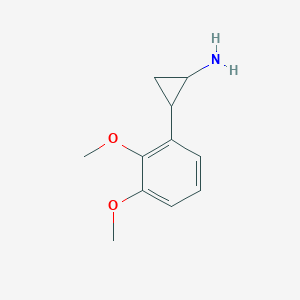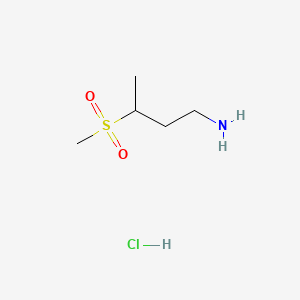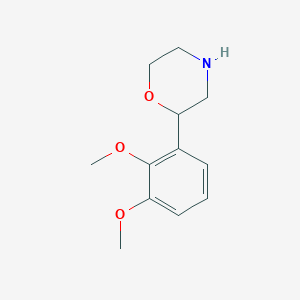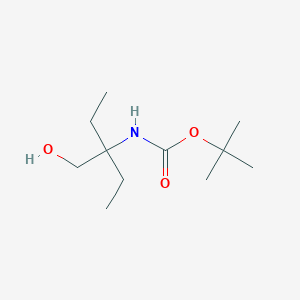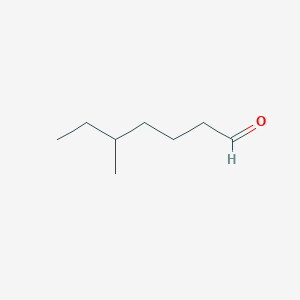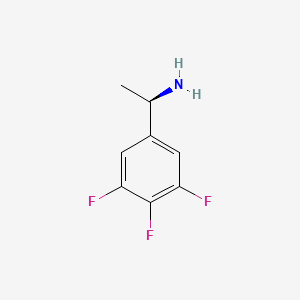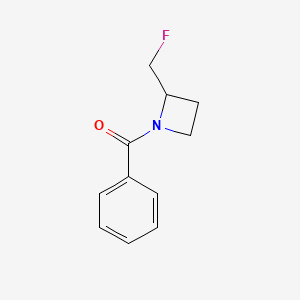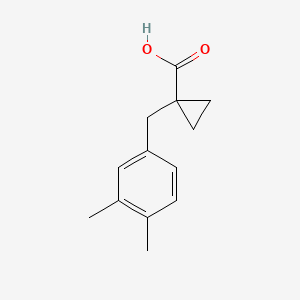
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the benzyl ring using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The benzyl group can undergo electrophilic aromatic substitution, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the benzyl group.
Cyclopropylcarboxylic acid: Another similar compound with a cyclopropane ring and a carboxylic acid group.
Uniqueness
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane carboxylic acids .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-4-11(7-10(9)2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
InChI Key |
GWUZBYRTWCSWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2(CC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
